Cyclopentanecarboxylic acid, 1-(phenylthio)-, 2-(diethylamino)ethyl ester, hydrochloride
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Overview
Description
Cyclopentanecarboxylic acid, 1-(phenylthio)-, 2-(diethylamino)ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a cyclopentane ring, a phenylthio group, and a diethylaminoethyl ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanecarboxylic acid, 1-(phenylthio)-, 2-(diethylamino)ethyl ester, hydrochloride typically involves multiple steps:
Formation of Cyclopentanecarboxylic Acid: This can be achieved through the carboxylation of cyclopentene or the oxidation of cyclopentanol using strong oxidizing agents like chromic acid or potassium permanganate.
Introduction of the Phenylthio Group: This step involves the reaction of cyclopentanecarboxylic acid with thiophenol under suitable conditions to form the phenylthio derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboxylic acid, 1-(phenylthio)-, 2-(diethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles like alkyl halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted amines.
Scientific Research Applications
Cyclopentanecarboxylic acid, 1-(phenylthio)-, 2-(diethylamino)ethyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of cyclopentanecarboxylic acid, 1-(phenylthio)-, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Caramiphen: Cyclopentanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethyl ester.
Pentoxiverine: Cyclopentanecarboxylic acid, 1-phenyl-, 2-(diethylamino)ethoxy]ethyl ester.
Uniqueness
Cyclopentanecarboxylic acid, 1-(phenylthio)-, 2-(diethylamino)ethyl ester, hydrochloride is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
101330-08-9 |
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Molecular Formula |
C18H28ClNO2S |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 1-phenylsulfanylcyclopentane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H27NO2S.ClH/c1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)22-16-10-6-5-7-11-16;/h5-7,10-11H,3-4,8-9,12-15H2,1-2H3;1H |
InChI Key |
TZTPOSNDDDYFEI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)SC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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